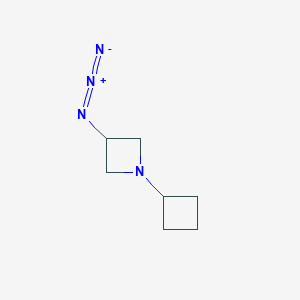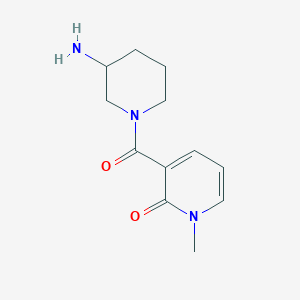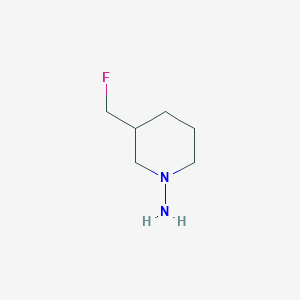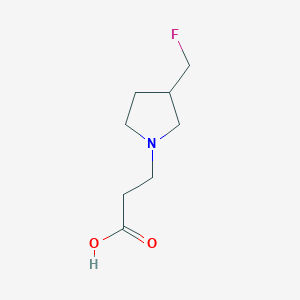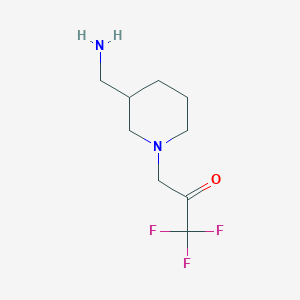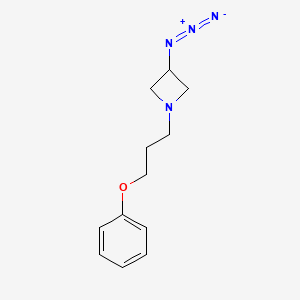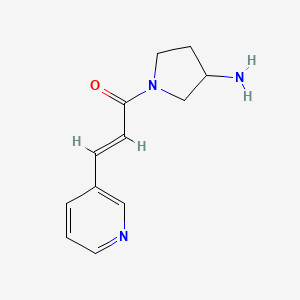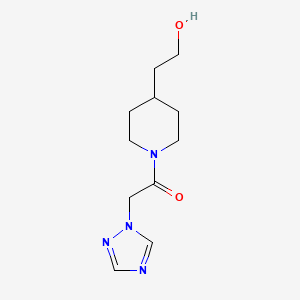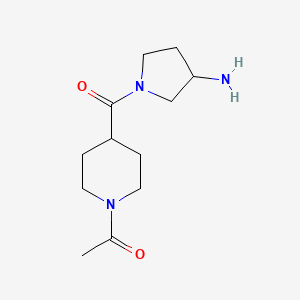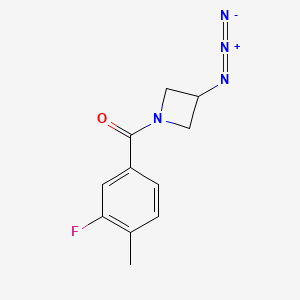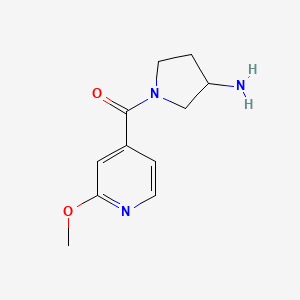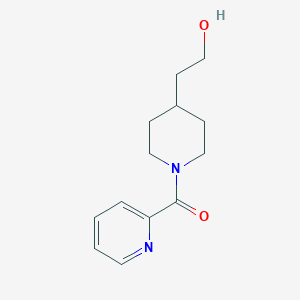![molecular formula C11H11Cl2NO2 B1489146 1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1343441-18-8](/img/structure/B1489146.png)
1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid” involves an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The azetidine ring is substituted with a carboxylic acid group and a 2,4-dichlorophenylmethyl group.Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Aziridine and azetidine derivatives have been extensively studied for their utility in organic synthesis. For instance, Alves et al. (2000) demonstrated that methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate serves as an efficient alkylating agent for aromatic heterocycles, leading to the production of novel aziridine esters. This finding underscores the potential of aziridine and azetidine derivatives in facilitating complex organic reactions, including the synthesis of pyrroloimidazoles from heterocycles bearing an α-carbonyl substituent (Alves et al., 2000).
Biological Activity
Research on azetidine-2-carboxylic acid, a proline analogue, and its derivatives have provided insights into proline metabolism and protein conformation studies. Verbruggen et al. (1992) prepared azetidine-2-carboxylic acid with specific activity sufficient for uptake and incorporation studies in both Arabidopsis thaliana and Escherichia coli, showcasing the utility of azetidine derivatives in biological research (Verbruggen et al., 1992).
Material Science
In material science, the incorporation of azetidine groups into polymers offers innovative approaches to developing self-curable systems. Wang et al. (2006) synthesized an azetidine-containing compound, 3-azetidinyl propanol, which was introduced into a polyurethane prepolymer. This resulted in a self-curable aqueous-based polyurethane dispersion, highlighting the potential of azetidine derivatives in creating novel materials with enhanced properties (Wang et al., 2006).
Mecanismo De Acción
Target of Action
It is known that compounds with a pyrrolidine ring, which is similar to the azetidine ring in the given compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, azetidine derivatives have been shown to bind with glycine receptors, affecting neurotransmission processes . The compound’s interaction with enzymes involved in peptide synthesis highlights its potential in pharmaceutical applications . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in neurotransmission and immune responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity . It also influences gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes. These interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and immune response modulation . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . It also affects metabolic flux by altering the activity of key enzymes in biosynthetic and catabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism, highlighting the compound’s potential impact on metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound in certain tissues, affecting its bioavailability and activity. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be targeted to particular organelles, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-7(10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHAHALWHVFFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





